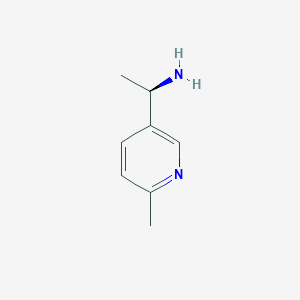

(1R)-1-(6-Methyl(3-pyridyl))ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-1-(6-Methyl(3-pyridyl))ethylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 6-position and an ethylamine group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine typically involves the following steps:

Starting Material: The synthesis begins with 6-methylpyridine.

Alkylation: The 6-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethylamine group at the 1-position.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Synthesis: Large-scale reactors are used to carry out the alkylation reaction.

Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.

Purification: Industrial purification methods, including distillation and crystallization, are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(6-Methyl(3-pyridyl))ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

- Synthesis of Complex Molecules : (1R)-1-(6-Methyl(3-pyridyl))ethylamine is utilized as a precursor for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

- Ligand Development : The compound is investigated for its potential role as a ligand in coordination chemistry. Its ability to coordinate with metal ions can lead to the formation of novel metal complexes, which may exhibit unique catalytic properties.

Biological Applications

Investigated Biological Roles

- Pharmacological Potential : Research indicates that this compound may interact with specific biological targets, including receptors involved in neurotransmission. Its potential as a therapeutic agent is being explored, particularly in the context of neurological disorders.

- Antiproliferative Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown significant cytotoxicity against HeLa cells, indicating its potential utility in cancer therapy .

Medicinal Applications

Therapeutic Properties

- Drug Development : The compound's unique structure and biological activity make it a candidate for drug development. Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy in treating conditions such as cancer and neurological disorders.

- Mechanism of Action : The interaction of this compound with specific molecular targets can modulate signaling pathways, potentially leading to therapeutic outcomes. Understanding these interactions is crucial for optimizing its pharmacological profile .

Industrial Applications

Specialty Chemicals Production

- Intermediate in Chemical Processes : In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its versatility allows for incorporation into various manufacturing processes, enhancing efficiency and product diversity.

Antiproliferative Activity Study

A comprehensive evaluation of this compound's effects on cancer cell lines revealed:

- HeLa Cells : Exhibited IC50 values as low as 0.02 mM, indicating strong cytotoxicity.

- Murine Leukemia (L1210) : Significant inhibition was observed, suggesting potential utility in hematological malignancies.

Mechanistic Insights

Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased reactive oxygen species (ROS) levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction .

Wirkmechanismus

The mechanism of action of (1R)-1-(6-Methyl(3-pyridyl))ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R)-1-(3-Pyridyl)ethylamine: Lacks the methyl group at the 6-position.

(1R)-1-(6-Methyl(2-pyridyl))ethylamine: The methyl group is at the 2-position instead of the 6-position.

(1R)-1-(6-Methyl(4-pyridyl))ethylamine: The methyl group is at the 4-position instead of the 6-position.

Uniqueness

(1R)-1-(6-Methyl(3-pyridyl))ethylamine is unique due to the specific positioning of the methyl group at the 6-position on the pyridine ring

Biologische Aktivität

(1R)-1-(6-Methyl(3-pyridyl))ethylamine, also known by its CAS number 1011558-01-2, is an organic compound with significant potential in various biological applications. This compound features a pyridine ring, which is known for its diverse biological activities. The focus of this article is to explore the biological activity of this compound, including its interactions with biomolecules, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₂N₂

- Molar Mass : 136.19 g/mol

- Structure : The compound consists of a chiral center, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and medicinal chemistry. Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter systems and enzymes.

The mechanisms through which this compound exerts its effects may involve:

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Modulation : The compound could act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

Neuropharmacological Effects

A study explored the effects of this compound on neuronal cells. The results indicated that the compound could enhance the release of neurotransmitters such as dopamine and norepinephrine, suggesting a potential role in treating mood disorders or neurodegenerative diseases .

Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound. The findings revealed that it effectively scavenged free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of age-related diseases and cancer .

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It was found to induce apoptosis in these cells through the activation of intrinsic apoptotic pathways .

Data Table: Summary of Biological Activities

Eigenschaften

Molekularformel |

C8H12N2 |

|---|---|

Molekulargewicht |

136.19 g/mol |

IUPAC-Name |

(1R)-1-(6-methylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(5-10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |

InChI-Schlüssel |

GLTIIUKSLNSXKM-SSDOTTSWSA-N |

Isomerische SMILES |

CC1=NC=C(C=C1)[C@@H](C)N |

Kanonische SMILES |

CC1=NC=C(C=C1)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.